PF-0713

Description

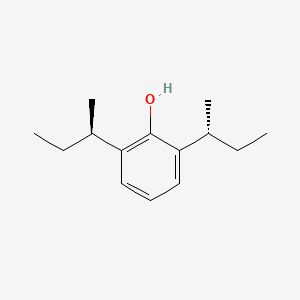

Structure

3D Structure

Properties

CAS No. |

1083093-47-3 |

|---|---|

Molecular Formula |

C14H22O |

Molecular Weight |

206.32 g/mol |

IUPAC Name |

2,6-bis[(2R)-butan-2-yl]phenol |

InChI |

InChI=1S/C14H22O/c1-5-10(3)12-8-7-9-13(14(12)15)11(4)6-2/h7-11,15H,5-6H2,1-4H3/t10-,11-/m1/s1 |

InChI Key |

FHTGJZOULSYEOB-GHMZBOCLSA-N |

Isomeric SMILES |

CC[C@@H](C)C1=C(C(=CC=C1)[C@H](C)CC)O |

Canonical SMILES |

CCC(C)C1=C(C(=CC=C1)C(C)CC)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PF-0713; PF 0713; PF713. |

Origin of Product |

United States |

Foundational & Exploratory

PF-0713: An Inquiry into its GABAA Receptor Agonism Reveals Limited Public Data

Despite initial indications of its development as a GABAA receptor agonist, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of in-depth technical information on PF-0713. While the compound, chemically identified as (R,R)-2,6-di-sec-butylphenol, has been mentioned in the context of anesthetic drug development, detailed quantitative data regarding its binding affinity, efficacy, and potency at the GABAA receptor, as well as specific experimental protocols, are not publicly accessible. This scarcity of information precludes the creation of a detailed technical guide as requested.

This compound was briefly highlighted in a 2010 review by Sneyd and Rigby-Jones as a propofol-related structure under investigation as a GABAA receptor agonist for intravenous anesthesia. The review referenced a conference abstract from 2009 by Siegel and Konstantatos, which purportedly described a Phase 1 clinical study of the compound. However, the full details of this study, including any pharmacodynamic and pharmacokinetic data, do not appear to have been published in peer-reviewed literature.

Further investigation into the development of this compound suggests that its clinical trials were discontinued (B1498344). A historical account of anesthetic drug development mentions that while this compound showed similar efficacy and safety to propofol, it was hampered by a slower onset and longer duration of action, ultimately leading to the cessation of its development.

Searches for patents specifically detailing the pharmacological characterization of this compound as a GABAA receptor agonist have been unsuccessful. While patents exist for the industrial production of (R,R)-2,6-di-sec-butylphenol, these do not provide data relevant to its pharmaceutical application or its interaction with the GABAA receptor.

GABAA Receptor Signaling Pathway

While specific data for this compound is unavailable, the general signaling pathway for a GABAA receptor agonist can be illustrated. Activation of the GABAA receptor, a ligand-gated ion channel, by an agonist leads to an influx of chloride ions (Cl-) into the neuron. This influx hyperpolarizes the cell's membrane potential, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

Caption: General signaling pathway of a GABAA receptor agonist.

Hypothetical Experimental Workflow

In the absence of specific protocols for this compound, a generalized workflow for characterizing a novel GABAA receptor agonist is presented below. This would typically involve a series of in vitro and in vivo experiments to determine the compound's pharmacological profile.

Caption: A typical experimental workflow for GABAA agonist characterization.

Conclusion

The initial promise of this compound as a novel GABAA receptor agonist for anesthesia appears to have been curtailed during early clinical development. The lack of published data following initial conference presentations is common for compounds that do not advance in the drug development pipeline. For researchers, scientists, and drug development professionals, the case of this compound serves as a reminder of the high attrition rates in pharmaceutical research and the resulting scarcity of public information on discontinued candidates. Without access to proprietary data from the developing company, a detailed technical guide on this compound as a GABAA receptor agonist cannot be constructed.

An In-Depth Technical Guide to the Synthesis of (R,R)-2,6-di-sec-butylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway to obtain enantiomerically pure (R,R)-2,6-di-sec-butylphenol. The synthesis involves a two-stage process: the initial preparation of racemic 2,6-di-sec-butylphenol (B1583072) via Friedel-Crafts alkylation, followed by chiral resolution of the resulting enantiomeric mixture through the formation and separation of diastereomeric carbamates. This document details the experimental protocols for each critical step, presents quantitative data in a structured format, and includes a visual representation of the overall workflow.

I. Synthesis of Racemic 2,6-di-sec-butylphenol

The industrial production of 2,6-di-sec-butylphenol is achieved through the Friedel-Crafts alkylation of phenol (B47542).[1][2] This method utilizes an aluminum phenoxide catalyst to direct the alkylation to the ortho positions of the phenol ring.[3][4] The alkylating agent is typically butene or sec-butyl alcohol.[1][5]

Experimental Protocol: Friedel-Crafts Alkylation of Phenol

This protocol is a synthesized representation of typical industrial processes described in patent literature.[3][4]

1. Catalyst Preparation (in situ):

-

A suitable reaction vessel (e.g., a high-pressure autoclave) is charged with phenol and a catalytic amount of aluminum metal or a trialkylaluminum compound (e.g., triethylaluminum).[2][4]

-

The mixture is heated to approximately 150-180°C under an inert atmosphere (e.g., nitrogen) to facilitate the formation of the aluminum phenoxide catalyst.[1][4] The pressure during this stage can be around 5-20 bar.[1]

2. Alkylation Reaction:

-

The reaction mixture is then cooled to the desired alkylation temperature, typically in the range of 85-125°C.[1][3]

-

Butene is introduced into the reactor. The reaction is exothermic, and cooling should be applied to maintain the desired temperature.[4] The pressure will increase upon the introduction of butene.

-

The reaction is allowed to proceed until gas chromatography analysis indicates a significant conversion of phenol to mono- and di-alkylated products.

-

For improved selectivity towards the 2,6-disubstituted product, a two-stage temperature profile can be employed. The initial alkylation is carried out at a higher temperature (e.g., 110-125°C) to consume the phenol, followed by cooling to a lower temperature (e.g., 50-70°C) to favor the formation of the 2,6-dialkylphenol.[3]

3. Work-up and Purification:

-

Upon completion, the reactor is cooled, and the catalyst is hydrolyzed by the addition of a dilute aqueous acid solution.[6]

-

The organic layer is separated, washed with water until neutral, and then subjected to fractional distillation under reduced pressure to isolate the 2,6-di-sec-butylphenol from unreacted starting materials and other isomers (e.g., 2-sec-butylphenol, 2,4-di-sec-butylphenol).[1][6]

Quantitative Data for Racemic Synthesis

| Parameter | Value | Reference |

| Catalyst Loading | 1 gram mole of aluminum phenoxide per 100-800 gram moles of phenol | [3] |

| Initial Alkylation Temperature | 85-175°C | [3] |

| Second Stage Alkylation Temperature | 25-80°C | [3] |

| Catalyst Preparation Temperature | 120-180°C | [1] |

| Reaction Pressure | 5-20 bar | [1] |

II. Chiral Resolution of (±)-2,6-di-sec-butylphenol

The separation of the racemic mixture into its constituent enantiomers is achieved by diastereomeric resolution. This process involves the reaction of the racemic phenol with a chiral resolving agent to form a pair of diastereomers, which can then be separated based on their different physical properties, such as solubility. Subsequent removal of the chiral auxiliary yields the desired enantiomerically pure phenol.

Experimental Protocol: Diastereomeric Resolution

1. Formation of Diastereomeric Carbamates:

-

In a suitable flask, racemic 2,6-di-sec-butylphenol is dissolved in an anhydrous, inert solvent (e.g., toluene (B28343) or tetrahydrofuran).

-

To this solution, an equimolar amount of a chiral resolving agent, such as (R)-(+)-1-phenylethyl isocyanate, is added. A tertiary amine catalyst, like 4-(dimethylamino)pyridine (DMAP), can be added in a small amount to facilitate the reaction.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or HPLC). The products are a mixture of two diastereomeric carbamates: ((R)-1-phenylethyl)-carbamic acid (R,R)-2,6-di-sec-butylphenyl ester and ((R)-1-phenylethyl)-carbamic acid (S,S)-2,6-di-sec-butylphenyl ester.

2. Separation of Diastereomers:

-

The solvent is partially evaporated under reduced pressure to concentrate the solution.

-

A non-polar solvent in which the diastereomers have different solubilities (e.g., hexane (B92381) or heptane) is added to induce fractional crystallization.

-

The less soluble diastereomer will precipitate out of the solution. The solid is collected by filtration and can be recrystallized from a suitable solvent mixture to improve its diastereomeric purity. The specific diastereomer that crystallizes first will depend on the solvent system used and must be determined experimentally.

3. Hydrolysis of the Diastereomeric Carbamate (B1207046):

-

The isolated, diastereomerically pure carbamate is dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol).

-

The carbamate is then hydrolyzed to regenerate the chiral phenol. This can be achieved under either acidic or basic conditions. For example, the solution can be refluxed with an aqueous solution of a strong base like sodium hydroxide (B78521) or a strong acid like hydrochloric acid.

-

After the hydrolysis is complete, the reaction mixture is cooled and neutralized.

-

The enantiomerically pure (R,R)-2,6-di-sec-butylphenol is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the final product. The chiral auxiliary can also be recovered from the aqueous layer after appropriate work-up.

III. Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis and resolution process.

References

- 1. WO2017042181A1 - Process for the alkylation of phenols - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. CA1284663C - Phenol alkylation process - Google Patents [patents.google.com]

- 4. US4870215A - Phenol alkylation process - Google Patents [patents.google.com]

- 5. DI SEC BUTYL PHENOL (2,6 DSBP) - CAS 5510-99-6 | Vinati Organics [vinatiorganics.com]

- 6. prepchem.com [prepchem.com]

An In-depth Technical Guide to PF-07321332 (Nirmatrelvir)

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-07321332, known as nirmatrelvir (B3392351), is a potent, orally bioavailable antiviral agent developed by Pfizer. It functions as a selective inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme critical for viral replication. This document provides a comprehensive technical overview of nirmatrelvir's chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. Quantitative data are presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Chemical Structure and Properties

Nirmatrelvir (PF-07321332) is a peptidomimetic covalent inhibitor.[1] Its chemical structure is designed to fit into the active site of the SARS-CoV-2 Mpro.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of nirmatrelvir is provided in the table below. These properties are crucial for its formulation and bioavailability as an oral therapeutic.[1][2][3]

| Property | Value | Reference |

| IUPAC Name | (1R,2S,5S)-N-[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]-3-[(2S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | [1][2] |

| Molecular Formula | C23H32F3N5O4 | [1] |

| Molecular Weight | 499.54 g/mol | [1][3] |

| CAS Number | 2628280-40-8 | [1] |

| Melting Point | 192.9 °C | [1] |

| Water Solubility | 0.0277 mg/mL | [2] |

| logP | 2.12 | [2] |

| pKa (Strongest Acidic) | 7.1 | [2] |

| pKa (Strongest Basic) | -1.6 | [2] |

| Solubility | Freely soluble in DMSO and methanol; soluble in acetonitrile (B52724) and ethanol; sparingly soluble in ethyl acetate; slightly soluble in tert-butyl methyl ether; practically insoluble in water and heptane. | [4][5] |

Mechanism of Action

Nirmatrelvir is a potent and selective inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).[6][7] Mpro is a cysteine protease that plays an essential role in the viral life cycle by cleaving viral polyproteins into functional non-structural proteins required for viral replication.[6][8]

The nitrile group of nirmatrelvir acts as a warhead, forming a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[1][9] This covalent modification blocks the substrate-binding site and inhibits the proteolytic activity of the enzyme, thereby preventing viral replication.[9][10] The high degree of conservation of the Mpro active site among coronaviruses suggests that nirmatrelvir may have broad-spectrum activity against various coronaviruses.[6][11]

Signaling Pathway of Mpro Inhibition

The following diagram illustrates the mechanism of action of nirmatrelvir in inhibiting SARS-CoV-2 replication.

Caption: Mechanism of Nirmatrelvir Action in Inhibiting SARS-CoV-2 Replication.

Experimental Protocols

SARS-CoV-2 Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol describes a common method to determine the in vitro inhibitory activity of compounds against SARS-CoV-2 Mpro.[8][12]

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate peptide (e.g., DABCYL-KTSAVLQ-SGFRKME-EDANS)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 5 mM TCEP

-

Nirmatrelvir (or test compound)

-

384-well, low-volume black plates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of nirmatrelvir in DMSO.

-

In a 384-well plate, add the test compound dilutions.

-

Add a solution of SARS-CoV-2 Mpro (final concentration typically 30-60 nM) in assay buffer to each well.

-

Incubate the plate at 37°C for 15-30 minutes to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding the FRET substrate (final concentration typically 30 µM) to each well.

-

Immediately measure the increase in fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) over time using a microplate reader.

-

The initial reaction velocity is determined from the linear phase of the fluorescence signal.

-

The inhibition constant (Ki) or IC50 values are calculated by fitting the data to appropriate enzyme inhibition models, such as the Morrison equation for tight-binding inhibitors.[8]

Antiviral Activity Assay (Cell-Based)

This protocol outlines a method to evaluate the antiviral efficacy of nirmatrelvir in a cell culture system.[12][13]

Materials:

-

VeroE6 cells (or other susceptible cell lines like Calu-3 or Huh7)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

SARS-CoV-2 virus stock

-

Nirmatrelvir (or test compound)

-

96-well cell culture plates

-

Method for quantifying viral replication (e.g., qRT-PCR for viral RNA, cytopathic effect (CPE) reduction assay, or TCID50 assay)

Procedure:

-

Seed VeroE6 cells in 96-well plates and incubate overnight.

-

Prepare serial dilutions of nirmatrelvir in culture medium.

-

Remove the growth medium from the cells and add the compound dilutions.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.1.

-

Incubate the plates at 37°C in a 5% CO2 incubator for a defined period (e.g., 72 hours).

-

Assess antiviral activity:

-

qRT-PCR: Quantify the amount of viral RNA in the cell culture supernatant.

-

CPE Reduction Assay: Evaluate the protection of cells from virus-induced cell death, often using a cell viability reagent like CellTiter-Glo.

-

TCID50 Assay: Determine the titer of infectious virus particles in the supernatant.

-

-

The half-maximal effective concentration (EC50) is calculated by plotting the inhibition of viral replication against the log of the compound concentration.

Synthesis of Nirmatrelvir

Several synthetic routes for nirmatrelvir have been reported. A convergent synthesis approach is commonly employed, involving the coupling of key intermediates.[14][15]

Simplified Synthetic Workflow:

Caption: A Simplified Workflow for the Synthesis of Nirmatrelvir.

A common synthetic strategy involves the coupling of a bicyclic proline derivative with a protected L-tert-leucine, followed by coupling with an aminolactam intermediate, and a final dehydration step to form the nitrile group.[14][15] The use of coupling agents like EDCI or HATU is typical for the amide bond formations.[11][16]

Pharmacokinetics and In Vivo Efficacy

Nirmatrelvir is orally bioavailable and is co-administered with a low dose of ritonavir (B1064).[1][17] Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing nirmatrelvir.[18] By inhibiting CYP3A4, ritonavir boosts the plasma concentrations of nirmatrelvir, allowing it to remain at therapeutic levels for a longer duration.[1][17]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of nirmatrelvir when co-administered with ritonavir in healthy subjects.

| Parameter | Value | Reference |

| Cmax (µg/mL) | 2.21 | [2] |

| AUCinf (µg*hr/mL) | 23.01 | [2] |

| Volume of Distribution (L) | 104.7 | [2] |

| Plasma Protein Binding | ~69% | [2][18] |

In clinical trials, treatment with nirmatrelvir/ritonavir has demonstrated a significant reduction in the risk of hospitalization or death in high-risk patients with COVID-19.[6]

Conclusion

Nirmatrelvir (PF-07321332) is a specifically designed, orally active inhibitor of the SARS-CoV-2 main protease. Its mechanism of action, potent in vitro and in vivo efficacy, and favorable pharmacokinetic profile when boosted with ritonavir have established it as a critical therapeutic agent in the management of COVID-19. The experimental protocols and data presented in this guide provide a valuable resource for researchers and scientists in the field of antiviral drug discovery and development.

References

- 1. Nirmatrelvir - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. PF-07321332 | Nirmatrelvir | Paxlovid supplier | CAS 2628280-40-8 | SARS-CoV-2 inhibitor| AOBIOUS [aobious.com]

- 4. cdn.who.int [cdn.who.int]

- 5. caymanchem.com [caymanchem.com]

- 6. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the Binding Mechanism of PF-07321332 SARS-CoV-2 Protease Inhibitor through Molecular Dynamics and Binding Free Energy Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antiviral activity of PF-07321332_Chemicalbook [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. Nirmatrelvir treatment of SARS‐CoV‐2‐infected mice blunts antiviral adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How to synthesise Nirmatrelvir on a large scale?_Chemicalbook [chemicalbook.com]

- 15. Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. iajps.com [iajps.com]

- 18. researchgate.net [researchgate.net]

The Development of PF614: A Novel Trypsin-Activated Abuse-Protected Opioid by Ensysce Biosciences

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In response to the ongoing opioid crisis, Ensysce Biosciences is developing a new generation of safer opioid analgesics. Their lead candidate, PF614, is a novel, extended-release prodrug of oxycodone designed with two proprietary technology platforms: Trypsin-Activated Abuse Protection (TAAP) and Multi-Pill Abuse Resistance (MPAR®). This technical guide provides a comprehensive overview of the development of PF614, including its mechanism of action, preclinical and clinical data, and experimental protocols. As the initial user query referenced "PF-0713," it is important to clarify that the correct identifier for this lead compound is PF614.

Core Technologies: TAAP™ and MPAR®

Ensysce's approach to safer opioid development centers on its two innovative and complementary technology platforms.

Trypsin-Activated Abuse Protection (TAAP™)

The TAAP™ platform utilizes a prodrug approach to opioid delivery. PF614 is a chemically modified version of oxycodone that is pharmacologically inactive in its initial state. Activation of the drug occurs exclusively in the small intestine through the enzymatic action of trypsin, a key digestive enzyme.[1] This targeted activation is designed to prevent drug abuse through non-oral routes of administration such as snorting or injection, as trypsin is not present in sufficient quantities in the nasal passages or bloodstream to activate the prodrug.[1]

The activation of PF614 is a two-step process:

-

Trypsin Cleavage: In the gastrointestinal tract, trypsin cleaves a specific linker attached to the oxycodone molecule.

-

Intramolecular Cyclization: This initial cleavage initiates a spontaneous intramolecular cyclization reaction, which then releases the active oxycodone molecule for absorption.[2]

This controlled, two-step release mechanism also contributes to the extended-release profile of PF614.

Multi-Pill Abuse Resistance (MPAR®)

To address the risk of overdose from ingesting multiple doses, Ensysce has developed the MPAR® technology. PF614-MPAR is a combination product containing the TAAP™ oxycodone prodrug (PF614) and a small amount of a trypsin inhibitor, nafamostat (B1217035).[1][3]

When taken as prescribed, the low dose of nafamostat does not significantly impact the trypsin-mediated activation of PF614, allowing for therapeutic levels of oxycodone to be released.[3] However, if a supra-therapeutic dose (i.e., multiple pills) is ingested, the increased amount of nafamostat competitively inhibits trypsin, thereby limiting the activation of PF614 and the subsequent release of oxycodone.[4][5] This mechanism is designed to create a ceiling effect for oxycodone exposure, mitigating the risk of a potentially fatal overdose.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the activation pathway of PF614 and the overdose protection mechanism of PF614-MPAR.

Clinical Development Program

PF614 has undergone a series of clinical trials to evaluate its safety, pharmacokinetics, abuse potential, and efficacy.

Pharmacokinetic Profile

Study PF614-102: This Phase 1b, randomized, two-part study evaluated the pharmacokinetic (PK) profile of PF614 compared to OxyContin® in healthy adult subjects. The study included a multiple-ascending dose (MAD) portion and a bioequivalence (BE) and food effect portion.[6][7]

The results demonstrated that PF614 has a delayed onset and extended-release profile compared to OxyContin.[8] Notably, PF614 100 mg was found to be bioequivalent to OxyContin 40 mg under both fasted and fed conditions, suggesting that PF614 could be a direct substitute.[1]

Table 1: Pharmacokinetic Parameters of PF614 vs. OxyContin (Fasted and Fed Conditions) [8]

| Parameter | PF614 (100 mg) - Fasted | PF614 (100 mg) - Fed | OxyContin (40 mg) - Fasted | OxyContin (40 mg) - Fed |

| Cmax (ng/mL) | 49.56 | 59.72 | Not Reported | 67.55 |

| Tmax (hr) | 6.0 | 6.0 | Not Reported | Not Reported |

| AUCinf (h*ng/mL) | 571 | 652 | Not Reported | 584 |

Human Abuse Potential (HAP) Studies

A critical component of the PF614 development program has been the evaluation of its abuse potential through both intranasal and oral routes of administration in non-dependent, recreational opioid users.

Intranasal HAP Study: This study compared the abuse potential of crushed intranasal PF614 to crushed intranasal immediate-release (IR) oxycodone. The primary endpoints were "Drug Liking" and "Take Drug Again," as measured by Visual Analog Scales (VAS). The results showed that intranasal PF614 had significantly lower VAS scores for both primary endpoints compared to IR oxycodone, indicating a reduced potential for abuse via the nasal route.[9]

Oral HAP Study (PF614-104): This study evaluated the abuse potential of oral PF614 compared to oral IR oxycodone.[10] The study was designed to assess "Drug Liking" and other abuse-related measures.[11]

Table 2: Summary of Human Abuse Potential Study Findings

| Study | Route | Comparator | Key Findings |

| Intranasal HAP | Intranasal | Crushed IR Oxycodone | Significantly lower "Drug Liking" and "Take Drug Again" VAS scores for PF614.[9] |

| Oral HAP (PF614-104) | Oral | IR Oxycodone | Designed to demonstrate lower abuse potential and "Drug Liking".[10][11] |

Overdose Protection: PF614-MPAR Clinical Data

Study PF614-MPAR-102: This Phase 1 study was designed to evaluate the overdose protection mechanism of PF614-MPAR.[4][5] The study assessed the impact of increasing doses of PF614-MPAR on oxycodone exposure. Interim data from this study demonstrated that when three or more doses of PF614-MPAR were administered, the maximum blood concentration (Cmax) of oxycodone was significantly lower compared to the same dose of PF614 alone, providing evidence of the overdose protection mechanism.[4][5] At a single dose, there was no significant difference in Cmax between PF614 and PF614-MPAR.[4]

Table 3: PF614-MPAR-102 Overdose Protection Study - Key Findings [4]

| Dose | Comparison | Outcome | p-value |

| Single 100 mg dose | PF614 vs. PF614-MPAR | No significant difference in Cmax | p = 0.523 |

| Three 100 mg doses | PF614 vs. PF614-MPAR | Significantly lower Cmax for PF614-MPAR | p = 0.0019 |

Experimental Protocols

Detailed methodologies for key clinical trials are crucial for a comprehensive understanding of the data generated.

Study PF614-102: Pharmacokinetics and Bioequivalence

-

Official Title: A Phase 1b, Randomized, 2-Part Single-Center Study to Evaluate the PK and Safety of Multiple-Ascending Oral Doses of PF614 and the Food Effect and Bioavailability/Bioequivalence of Single Oral Doses of PF614 Relative to OxyContin in Healthy Adult Subjects.[6]

-

Study Design: This was a single-center study with two parts:

-

Part A (MAD): Multiple ascending doses of PF614 were administered to healthy subjects to evaluate safety and pharmacokinetics at steady state.[6]

-

Part B (BE and Food Effect): A randomized, 4-way crossover design was used to compare the bioavailability of single oral doses of PF614 (100 mg) with OxyContin (40 mg) under both fasted and fed conditions.[6]

-

-

Population: Healthy adult male and female subjects.[6]

-

Key Assessments: Plasma concentrations of PF614 and oxycodone were measured at various time points to determine pharmacokinetic parameters including Cmax, Tmax, and AUC. Safety and tolerability were also assessed.[6]

Study PF614-MPAR-102: Overdose Protection

-

Official Title: A Single and Multiple Dose Study to Evaluate the Pharmacokinetics of Oxycodone and PF614 when PF614 Capsule is Co‑Administered with Nafamostat as a Combination of Immediate Release Solution and Extended Release Capsule Formulations (PF614-MPAR) in Healthy Subjects.[12]

-

Study Design: A multi-part study to evaluate the full dosage range of PF614-MPAR, potential food effects, and a multiple ascending dose component. The study design involved subjects serving as their own control, receiving both PF614 and PF614-MPAR at different dose levels.[4][5][12]

-

Population: Healthy volunteers.[12]

-

Key Assessments: The primary outcome was the pharmacokinetic profile of oxycodone following administration of single and multiple doses of PF614-MPAR compared to PF614 alone, with a focus on Cmax to demonstrate the overdose protection mechanism.[4][5]

Conclusion

Ensysce Biosciences' PF614 represents a significant advancement in the development of safer opioid analgesics. The dual-layered safety approach of the TAAP™ and MPAR® platforms addresses both abuse by non-oral routes and the risk of oral overdose. Clinical data to date supports the intended mechanism of action and pharmacokinetic profile of PF614 and PF614-MPAR. As PF614 progresses through late-stage clinical development, it holds the potential to become a valuable tool in the management of severe pain while mitigating some of the most pressing risks associated with traditional opioid therapies. Further data from ongoing and planned studies will be crucial in fully elucidating the clinical utility and safety profile of this novel therapeutic agent.

References

- 1. ensysce.com [ensysce.com]

- 2. Clinical evaluation of PF614, a novel TAAP prodrug of oxycodone, versus OxyContin in a multi‐ascending dose study with a bioequivalence arm in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ensysce Biosciences Announces Completion of Enrollment for Groundbreaking Opioid Overdose Protection Study :: Ensysce Biosciences, Inc. (ENSC) [ir.ensysce.com]

- 4. Ensysce Biosciences Announces Positive Interim Data for Breakthrough Therapy PF614-MPAR :: Ensysce Biosciences, Inc. (ENSC) [ir.ensysce.com]

- 5. Ensysce Biosciences Announces Positive Data from Opioid Overdose Protection Study :: Ensysce Biosciences, Inc. (ENSC) [ir.ensysce.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Ensysce Biosciences Announces First Cohort Dosing in [globenewswire.com]

- 8. Ensysce Biosciences Announces Positive Bioequivalence (BE) Study Data of Novel "TAAP" Opioid PF614 and Provides Timing of Corporate Update Call - BioSpace [biospace.com]

- 9. ensysce.com [ensysce.com]

- 10. Ensysce Biosciences Announces Critical Step in Human Abuse Potential Study of PF614 With Database Lock :: Ensysce Biosciences, Inc. (ENSC) [ir.ensysce.com]

- 11. Ensysce Biosciences Announces First Subjects Dosed in Second Human Abuse Potential Study :: Ensysce Biosciences, Inc. (ENSC) [ir.ensysce.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

Pharmacology of PF-0713

An In-Depth Technical Guide on the Pharmacology of PF-07321332 (Nirmatrelvir)

Executive Summary

PF-07321332, chemically known as nirmatrelvir (B3392351), is a potent, orally bioavailable antiviral agent developed by Pfizer.[1][2] It serves as the primary active component of the combination therapy PAXLOVID™, co-packaged with ritonavir (B1064), which received Emergency Use Authorization (EUA) and subsequent approval for the treatment of mild-to-moderate COVID-19 in high-risk individuals.[1][3] Nirmatrelvir is a peptidomimetic inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), an enzyme essential for viral replication. This technical guide provides a comprehensive overview of the pharmacology of nirmatrelvir, including its mechanism of action, pharmacodynamic and pharmacokinetic properties, and clinical efficacy, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Nirmatrelvir is a specifically designed inhibitor of the SARS-CoV-2 main protease (Mpro), also referred to as the 3C-like protease (3CLpro). This enzyme plays a critical role in the viral life cycle by cleaving viral polyproteins into functional non-structural proteins necessary for viral replication.[1][2]

By binding to the active site of Mpro, nirmatrelvir blocks this proteolytic activity, thereby preventing the virus from replicating.[4][5] It acts as a covalent inhibitor, forming a reversible covalent bond with the catalytic cysteine residue (Cys145) within the Mpro active site.[4][6] This targeted inhibition is highly specific to the viral protease, with no significant off-target effects on human proteases.[7] The co-administration of ritonavir, a potent cytochrome P450 (CYP) 3A4 inhibitor, is crucial for slowing the metabolism of nirmatrelvir, thus increasing its plasma concentration and maintaining therapeutic levels.[8][9]

Caption: Mechanism of action of nirmatrelvir in inhibiting SARS-CoV-2 replication.

Pharmacodynamics

Nirmatrelvir has demonstrated potent in vitro activity against SARS-CoV-2, including various variants of concern such as Alpha, Beta, Gamma, Delta, Lambda, Mu, and Omicron.[8] Its efficacy is attributed to the highly conserved nature of the Mpro active site across different coronaviruses.[10]

| Parameter | Value | Assay Type |

| Ki (SARS-CoV-2 Mpro) | 3.1 nM | Biochemical Assay |

| IC50 (SARS-CoV-2 Mpro) | 19.2 nM | Biochemical Assay |

| Table 1: In Vitro Inhibitory Activity of Nirmatrelvir |

Pharmacokinetics

The pharmacokinetic profile of nirmatrelvir is significantly enhanced by its co-administration with ritonavir. Ritonavir inhibits the CYP3A4-mediated metabolism of nirmatrelvir, leading to higher systemic exposure and a longer half-life, which allows for twice-daily dosing.[3][11]

| Parameter (with Ritonavir) | Value | Conditions |

| Tmax (Time to Peak Concentration) | ~3.00 hours | Day 5 of dosing in patients with mild-to-moderate COVID-19 |

| Cmax (Maximum Concentration) | 3.43 µg/mL | Day 5 of dosing in patients with mild-to-moderate COVID-19 |

| Mean Trough Concentration | 1.57 µg/mL | Day 5 of dosing in patients with mild-to-moderate COVID-19 |

| Plasma Protein Binding | 69% | In combination with ritonavir |

| Mean Half-life | 6.05 hours | In combination with ritonavir |

| Primary Route of Elimination | Renal | When co-administered with ritonavir |

| Table 2: Pharmacokinetic Properties of Nirmatrelvir[3][9][12][13] |

Due to its primary renal elimination when administered with ritonavir, dose adjustments are necessary for patients with moderate renal impairment.[11][14]

Clinical Efficacy

The pivotal Evaluation of Protease Inhibition for COVID-19 in High-Risk Patients (EPIC-HR) trial, a phase 2/3 study, demonstrated the significant clinical efficacy of nirmatrelvir in combination with ritonavir.[15][16][17]

| Endpoint | Nirmatrelvir/Ritonavir Group | Placebo Group | Relative Risk Reduction |

| COVID-19-related Hospitalization or Death (within 3 days of symptom onset) | 0.8% (3/389) | 7.0% (27/385) | 89% |

| COVID-19-related Hospitalization or Death (within 5 days of symptom onset) | - | - | 88% |

| Deaths | 0 | 12 | 100% |

| Table 3: Key Efficacy Outcomes from the EPIC-HR Trial[15][17][18] |

The study concluded that treatment with nirmatrelvir/ritonavir resulted in a significant reduction in the risk of progression to severe COVID-19.[3]

Experimental Protocols

In Vitro Antiviral Activity Assay (Generalized Protocol)

A common method to assess the in vitro antiviral activity of a compound like nirmatrelvir involves a cell-based assay.

Caption: A generalized workflow for determining the in vitro antiviral activity.

Methodology:

-

Cell Culture: Host cells susceptible to SARS-CoV-2 infection (e.g., Vero E6) are cultured in appropriate media and seeded into multi-well plates.

-

Compound Preparation: Nirmatrelvir is serially diluted to a range of concentrations.

-

Infection: Cells are treated with the different concentrations of nirmatrelvir shortly before or after being infected with a known titer of SARS-CoV-2.

-

Incubation: The plates are incubated for a period that allows for viral replication and the development of cytopathic effects (CPE).

-

Endpoint Measurement: The antiviral activity is determined by measuring the inhibition of viral CPE, quantifying viral RNA levels via RT-qPCR, or measuring viral antigen levels using an immunoassay.

-

Data Analysis: The concentration of nirmatrelvir that inhibits viral replication by 50% (IC50) is calculated.

Phase 1 Clinical Pharmacokinetic Study (Generalized Protocol)

The design of a Phase 1 study for a drug like nirmatrelvir typically involves single and multiple ascending dose cohorts in healthy volunteers.[19][20]

Caption: A simplified representation of a Phase 1 single and multiple ascending dose study design.

Methodology:

-

Study Population: Healthy adult volunteers are enrolled after providing informed consent.

-

Study Design: The study is typically randomized, double-blind, and placebo-controlled.

-

Single Ascending Dose (SAD) Phase: Cohorts of participants receive a single oral dose of nirmatrelvir (with or without ritonavir) or a placebo. The dose is escalated in subsequent cohorts after safety data from the previous cohort is reviewed.

-

Multiple Ascending Dose (MAD) Phase: Cohorts of participants receive multiple doses of nirmatrelvir/ritonavir or placebo over a specified period (e.g., 5-10 days) to assess steady-state pharmacokinetics.

-

Pharmacokinetic Sampling: Blood samples are collected at predefined time points before and after drug administration.

-

Bioanalysis: Plasma concentrations of nirmatrelvir are quantified using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated. Safety and tolerability are monitored throughout the study.

Conclusion

PF-07321332 (nirmatrelvir) is a highly effective, orally administered inhibitor of the SARS-CoV-2 main protease. Its favorable pharmacological profile, particularly when co-administered with the pharmacokinetic enhancer ritonavir, has established it as a critical therapeutic option for the management of COVID-19, significantly reducing the risk of severe disease, hospitalization, and death in high-risk populations. Ongoing research continues to explore its full therapeutic potential.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pfizer Shares In Vitro Efficacy of Novel COVID-19 Oral Treatment Against Omicron Variant | Pfizer [pfizer.com]

- 6. Nirmatrelvir - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]

- 9. Nirmatrelvir/ritonavir - Wikipedia [en.wikipedia.org]

- 10. Synthesis and Antiviral activity of PF-07321332_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Nirmatrelvir-Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. scienceopen.com [scienceopen.com]

- 14. Pharmacokinetics of Oral Nirmatrelvir/Ritonavir, a Protease Inhibitor for Treatment of COVID‐19, in Subjects With Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. contagionlive.com [contagionlive.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. Pfizer's Candidate for Oral Antiviral Treatment of COVID-19 - ChemistryViews [chemistryviews.org]

- 18. eatg.org [eatg.org]

- 19. Pfizer Initiates Phase 1 Study of Novel Oral Antiviral Therapeutic Agent Against SARS-CoV-2 | Pfizer [pfizer.com]

- 20. Innovative Randomized Phase I Study and Dosing Regimen Selection to Accelerate and Inform Pivotal COVID‐19 Trial of Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PF-0713: A Novel GABAA Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-0713, a specific stereoisomer of 2,6-di-sec-butylphenol, is an emerging intravenous anesthetic agent that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor. As an analog of the widely used anesthetic propofol (B549288), this compound is part of a new generation of sedative-hypnotics designed to offer an improved clinical profile, potentially including greater potency, a wider therapeutic window, and reduced side effects such as injection pain. This technical guide provides a comprehensive overview of the core scientific and clinical information available on this compound and its closely related analog, HSK3486 (ciprofol), including its mechanism of action, available quantitative data from preclinical and clinical studies, and detailed experimental protocols relevant to its evaluation.

Introduction

Substituted phenols have long been a cornerstone in the development of anesthetic drugs, with propofol being a prominent example. This compound, chemically identified as the (-)-stereoisomer of 2,6-bis((1R)-1-methylpropyl)phenol, represents a refined approach to this chemical class. Its development has been driven by the goal of creating a novel anesthetic with improved pharmacokinetic and pharmacodynamic properties compared to existing agents. The "PF" prefix suggests a potential origin or association with Pfizer's research programs, although its development has also been linked with other pharmaceutical entities like Ensysce Biosciences, Inc. and Haisco Pharmaceutical Group, particularly in the context of its close analog, HSK3486 (ciprofol).

Chemical Profile

| Property | Value |

| Systematic Name | 2,6-bis((1R)-1-methylpropyl)phenol |

| Synonyms | This compound, (-)-2,6-di-sec-butylphenol |

| Molecular Formula | C₁₄H₂₂O |

| Molecular Weight | 206.32 g/mol |

| Stereochemistry | Absolute, with 2 defined stereocenters |

| InChI | InChI=1S/C14H22O/c1-5-10(3)12-8-7-9-13(14(12)15)11(4)6-2/h7-11,15H,5-6H2,1-4H3/t10-,11-/m1/s1 |

| SMILES | CC--INVALID-LINK--c1cccc(--INVALID-LINK--CC)c1O |

Mechanism of Action: GABAA Receptor Modulation

This compound exerts its anesthetic effects by acting as a positive allosteric modulator of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1]

GABAA Receptor Signaling Pathway

The GABAA receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens its chloride (Cl⁻) channel. The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect. This compound, like propofol, binds to a distinct site on the GABAA receptor, enhancing the effect of GABA and prolonging the opening of the chloride channel. This potentiation of inhibitory neurotransmission leads to the clinical effects of sedation and anesthesia.

Figure 1: GABAA Receptor Signaling Pathway modulated by this compound.

Quantitative Data

Clinical Efficacy of HSK3486 (Ciprofol)

| Endpoint | HSK3486 (0.4 mg/kg) | Propofol (2.0 mg/kg) | Study |

| Success Rate of Anesthesia Induction | 97.0% | 97.6% | Phase 3, Elective Surgery[2][3] |

| Success Rate in Fiberoptic Bronchoscopy | 100% | 100% | Phase 3, Bronchoscopy[4][5] |

| Median Time to Full Alertness (min) | 8.50 | 6.00 | Phase 3, Bronchoscopy[4][5] |

| Median Time to Discharge (min) | 13.00 | 9.87 | Phase 3, Bronchoscopy[4][5] |

Safety Profile of HSK3486 (Ciprofol)

| Adverse Event | HSK3486 | Propofol | Study |

| Incidence of Injection Site Pain | 18.0% | 77.1% | Phase 3, Elective Surgery[2][3] |

| Overall Incidence of Adverse Events | 52.6% | 76.5% | Phase 3, Bronchoscopy[4][5] |

Experimental Protocols

Synthesis of 2,6-di-sec-butylphenol

The synthesis of 2,6-dialkylphenols is typically achieved through the Friedel-Crafts alkylation of phenol (B47542). For the specific stereoisomer this compound, a stereoselective synthesis would be required, likely involving a chiral catalyst or a chiral starting material. A general, non-stereospecific laboratory-scale synthesis is outlined below:

Materials:

-

Phenol

-

sec-Butyl bromide or sec-Butanol

-

A Lewis acid catalyst (e.g., AlCl₃, BF₃) or a solid acid catalyst (e.g., H-beta zeolite)

-

An appropriate solvent (e.g., hexane, dichloromethane)

-

Sodium hydroxide (B78521) solution

-

Hydrochloric acid solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Purification apparatus (distillation or chromatography)

Procedure:

-

A solution of phenol in the chosen solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The Lewis acid catalyst is added to the reaction mixture.

-

sec-Butyl bromide (or sec-butanol) is added dropwise to the stirred mixture at a controlled temperature.

-

The reaction mixture is then heated to reflux for a specified period to ensure complete reaction.

-

After cooling, the reaction is quenched by the slow addition of water or a dilute acid solution.

-

The organic layer is separated, washed with a sodium hydroxide solution to remove unreacted phenol, followed by a wash with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product, a mixture of isomers, is purified by fractional distillation or column chromatography to isolate the 2,6-di-sec-butylphenol. A chiral separation method would be necessary to resolve the stereoisomers and isolate this compound.

In Vitro Evaluation of GABAA Receptor Modulation: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol describes a standard method for assessing the activity of compounds like this compound on GABAA receptors expressed in a heterologous system.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the subunits of the desired GABAA receptor isoform (e.g., α1, β2, γ2)

-

Collagenase solution

-

Barth's solution

-

Two-electrode voltage clamp (TEVC) setup with amplifier, data acquisition system, and perfusion system

-

Microelectrodes filled with 3M KCl

-

GABA solutions of varying concentrations

-

This compound solutions of varying concentrations

Procedure:

-

Oocyte Preparation and Injection: Xenopus laevis oocytes are surgically harvested and defolliculated using collagenase. The oocytes are then injected with a mixture of cRNAs encoding the GABAA receptor subunits and incubated for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: An oocyte expressing the GABAA receptors is placed in the recording chamber and perfused with Barth's solution. The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording. The membrane potential is clamped at a holding potential of -60 to -80 mV.

-

GABA Concentration-Response Curve: The oocyte is exposed to increasing concentrations of GABA, and the resulting inward chloride current is measured. This allows for the determination of the EC₅₀ of GABA for the expressed receptor.

-

Modulation by this compound: To assess the modulatory effect of this compound, the oocyte is co-perfused with a fixed, submaximal concentration of GABA (e.g., EC₁₀-EC₂₀) and varying concentrations of this compound. The potentiation of the GABA-evoked current by this compound is measured.

-

Data Analysis: The potentiation of the GABA response is plotted against the concentration of this compound to generate a concentration-response curve and determine the EC₅₀ for the modulatory effect of this compound.

Figure 2: A representative workflow for the development and evaluation of this compound.

Conclusion

This compound is a promising novel intravenous anesthetic agent that leverages the well-established pharmacology of substituted phenols while aiming for an improved clinical profile. Its mechanism of action as a positive allosteric modulator of the GABAA receptor is well understood. While specific preclinical data for this compound remains limited in public disclosures, the extensive and positive clinical trial results for the closely related compound, HSK3486 (ciprofol), strongly support the potential of this new generation of anesthetics. Further research and publication of data specific to this compound will be crucial in fully defining its therapeutic advantages and its place in modern anesthesia practice.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Comparison of the Efficacy of HSK3486 and Propofol for Induction of General Anesthesia in Adults: A Multicenter, Randomized, Double-blind, Controlled, Phase 3 Noninferiority Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy and Safety of HSK3486 for Anesthesia/Sedation in Patients Undergoing Fiberoptic Bronchoscopy: A Multicenter, Double-Blind, Propofol-Controlled, Randomized, Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy and Safety of HSK3486 for Anesthesia/Sedation in Patients Undergoing Fiberoptic Bronchoscopy: A Multicenter, Double-Blind, Propofol-Controlled, Randomized, Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

PF-0713: A Propofol Analogue for Intravenous Anesthesia

Disclaimer: Detailed public information, including comprehensive quantitative data and specific experimental protocols for the compound designated as PF-0713, is limited. This guide synthesizes the available information and provides a technical overview based on its classification as a propofol (B549288) analogue and a potent GABA-A receptor agonist.

Executive Summary

This compound is a novel analogue of the widely used intravenous anesthetic, propofol. Emerging from drug development pipelines, this compound is characterized as a potent agonist of the γ-aminobutyric acid type A (GABA-A) receptor, the primary mechanism shared with its parent compound.[1][2] Notably, this compound has been developed with the aim of improving upon the clinical profile of propofol, specifically by reducing the incidence of pain on injection, a common side effect of propofol administration.[3] Preliminary information suggests that this compound exhibits a slower onset of action and a more prolonged duration of effect compared to propofol.[1] This guide provides an in-depth look at the available information on this compound, its presumed mechanism of action, and the general experimental frameworks used to characterize such compounds.

Introduction to Propofol and its Analogues

Propofol (2,6-diisopropylphenol) is a short-acting, intravenously administered hypnotic agent.[4] Its favorable pharmacokinetic profile, including rapid onset and offset of action, has made it a cornerstone of modern anesthesia for induction and maintenance of general anesthesia, as well as for sedation in various clinical settings.[4] However, propofol is associated with several drawbacks, including pain on injection, respiratory and cardiovascular depression, and, in rare cases, propofol infusion syndrome.[3]

These limitations have driven the development of propofol analogues, with the goal of retaining the beneficial anesthetic properties while mitigating the adverse effects. The strategies for developing these analogues often involve modifications to the chemical structure to alter physicochemical properties like solubility and to refine the pharmacodynamic and pharmacokinetic profiles.[5]

This compound: Known Characteristics

Based on limited available information, this compound is distinguished by the following features:

-

Propofol Analogue: It is a structural derivative of propofol.

-

GABA-A Receptor Agonist: this compound is a potent agonist at the GABA-A receptor.[1][2]

-

Reduced Injection Pain: A key characteristic of this compound is that it causes less pain on injection compared to propofol.[3]

-

Pharmacokinetic Profile: It is reported to have a slower onset of action and a longer duration of effect than propofol.[1]

Mechanism of Action: GABA-A Receptor Modulation

The primary mechanism of action for propofol and its analogues, including this compound, is the positive allosteric modulation of the GABA-A receptor.[1][6] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions into the neuron.[6][7] This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus leading to an overall inhibitory effect on the central nervous system.

Propofol and its analogues are thought to bind to a distinct site on the GABA-A receptor, enhancing the effect of GABA by increasing the duration of the chloride channel opening.[8][9] At higher concentrations, they may also directly activate the receptor in the absence of GABA.[10] This enhanced inhibitory neurotransmission is responsible for the sedative and hypnotic effects of these drugs.

References

- 1. The Role of GABA Receptors in Anesthesia and Sedation: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Propofol in Anesthesia. Mechanism of Action, Structure-Activity Relationships, and Drug Delivery | Bentham Science [eurekaselect.com]

- 5. Propofol analogues. Synthesis, relationships between structure and affinity at GABAA receptor in rat brain, and differential electrophysiological profile at recombinant human GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. thieme-connect.com [thieme-connect.com]

- 8. General Anesthetic Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Propofol increases agonist efficacy at the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of PF-0713 (HSK3486): A Novel GABAA Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of PF-0713, also known as HSK3486, a novel 2,6-disubstituted phenol (B47542) derivative that acts on γ-aminobutyric acid type A (GABAA) receptors. The data presented herein is crucial for understanding its mechanism of action and potential as an intravenous general anesthetic.

Core Mechanism of Action

HSK3486 functions as both a positive allosteric modulator and a direct agonist of the GABAA receptor.[1] At lower concentrations, it enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, by potentiating GABA-evoked chloride currents.[1] At higher concentrations, HSK3486 can directly activate the GABAA receptor, leading to an influx of chloride ions and subsequent hyperpolarization of the neuron, resulting in sedation and hypnosis.[1]

Quantitative Analysis of In Vitro Studies

The following tables summarize the key quantitative data from in vitro studies on HSK3486, providing a clear comparison of its activity at the GABAA receptor.

Table 1: Competitive Binding to the GABAA Receptor

| Radioligand | HSK3486 Activity |

| t-butylbicycloorthobenzoate (TBOB) | Competitive Binding |

| t-butylbicyclophosphorothionate (TBPS) | Competitive Binding |

Data sourced from Liao et al., 2022.[1]

Table 2: Electrophysiological Effects on GABAA Receptors

| Parameter | Observation |

| GABA-evoked Chloride Currents | Potentiated at lower concentrations of HSK3486 |

| Direct Receptor Activation | Activated at higher concentrations of HSK3486 |

Data sourced from Liao et al., 2022.[1]

Experimental Protocols

The following sections detail the methodologies employed in the key in vitro experiments to characterize the interaction of HSK3486 with GABAA receptors.

Competitive Binding Assays

The binding of HSK3486 to the GABAA receptor was assessed through competitive binding assays using radiolabeled ligands that bind to the channel pore, namely t-butylbicycloorthobenzoate (TBOB) and t-butylbicyclophosphorothionate (TBPS).[1] These experiments typically involve incubating membrane preparations from cells expressing GABAA receptors with a fixed concentration of the radioligand and varying concentrations of the test compound (HSK3486). The displacement of the radioligand by HSK3486 indicates competition for the same or an allosterically coupled binding site. The concentration of HSK3486 that inhibits 50% of the specific binding of the radioligand (IC50) is then determined.

Whole-Cell Patch Clamp Electrophysiology

To characterize the functional effects of HSK3486 on GABAA receptors, the whole-cell patch-clamp technique was utilized.[1] This method allows for the direct measurement of ion flow through the GABAA receptor channel in response to the application of GABA and the modulatory effects of HSK3486.

Procedure:

-

Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines are transfected with the cDNAs encoding the subunits of the desired GABAA receptor subtype (e.g., α1, β2, γ2).

-

Electrophysiological Recording: A glass micropipette filled with an internal solution is sealed onto the membrane of a single transfected cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Drug Application: The cell is voltage-clamped at a specific holding potential (e.g., -60 mV). A baseline current is established, and then GABA is applied to the cell to evoke an inward chloride current.

-

Modulation Analysis: To assess the positive allosteric modulation, HSK3486 at various concentrations is co-applied with a submaximal concentration of GABA (e.g., EC20). The potentiation of the GABA-evoked current by HSK3486 is then quantified.

-

Direct Activation Analysis: To determine direct agonism, HSK3486 is applied in the absence of GABA, and any resulting current is measured.

Visualizations

The following diagrams illustrate the signaling pathway of GABAA receptors and the experimental workflow for their study.

Caption: Signaling pathway of GABAA receptor modulation by this compound (HSK3486).

Caption: Experimental workflow for whole-cell patch-clamp analysis.

References

Preclinical Data on PF-0713: A Technical Overview of a Propofol Analog

Introduction

PF-0713 is an intravenous general anesthetic agent developed by Pfizer. Chemically identified as (R,R)-2,6-di-sec-butylphenol, it is a structural analog of the widely used anesthetic, propofol (B549288). The primary mechanism of action for this class of compounds is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. While this compound progressed to Phase 1 clinical trials, its development was discontinued (B1498344) due to a slower onset and longer duration of action compared to propofol.

This technical guide provides a comprehensive overview of the available preclinical information for this compound and its closely related, more potent analog, ciprofol (HSK3486). Due to the limited public availability of specific preclinical data for this compound, data from ciprofol is included to provide a relevant context for researchers and drug development professionals interested in this chemical class of anesthetics.

Quantitative Data Summary

| Parameter | Ciprofol (HSK3486) | Propofol | Species | Study Type | Reference |

| Relative Potency | 4-5 times more potent | 1x | Human | Clinical Trial | [1] |

| Induction Dose | 0.4 - 0.5 mg/kg | 2.0 mg/kg | Human | Clinical Trial | [2] |

| Recovery Time | Longer | Shorter | Preclinical | N/A | [1] |

| Injection Pain | Significantly less common (4.9%) | More common (52.4%) | Human | Clinical Trial | [1] |

| Hypotension Risk | Lower | Higher | Human | Meta-analysis | [2] |

Experimental Protocols

Detailed experimental protocols for preclinical studies on this compound are not publicly available. Below is a generalized protocol for assessing the anesthetic efficacy of a novel intravenous anesthetic agent in a rodent model, based on standard pharmacological practices.

Objective: To determine the anesthetic potency and duration of action of a test compound (e.g., this compound) in rats.

Animal Model: Male Sprague-Dawley rats (250-300g).

Methodology:

-

Animal Preparation: Rats are acclimatized for at least one week before the experiment. On the day of the experiment, a catheter is implanted in the lateral tail vein for intravenous administration of the test compound.

-

Anesthetic Induction: The test compound is administered as an intravenous bolus at varying doses. The primary endpoint for anesthetic induction is the loss of the righting reflex (LORR), defined as the inability of the rat to right itself within 30 seconds when placed on its back.

-

Anesthetic Maintenance (for infusion studies): Following induction, a continuous infusion of the test compound is initiated to maintain a state of general anesthesia. The depth of anesthesia is monitored by assessing the response to a noxious stimulus (e.g., tail pinch).

-

Recovery: The time to emergence from anesthesia is measured from the cessation of drug administration. Key recovery milestones include the return of the righting reflex (RORR) and the resumption of normal ambulatory activity.

-

Data Analysis: The dose required to induce LORR in 50% of the animals (ED50) is calculated using probit analysis. The duration of anesthesia and recovery times are recorded and compared across different dose groups.

Signaling Pathway and Experimental Workflow Visualizations

GABA-A Receptor Signaling Pathway

The primary mechanism of action of this compound and related alkylphenols is the potentiation of GABA-A receptor activity. The following diagram illustrates this signaling pathway.

Caption: GABA-A receptor modulation by this compound leading to neuronal inhibition.

Preclinical Anesthetic Drug Discovery Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a novel anesthetic agent like this compound.

Caption: A typical preclinical workflow for the development of a novel anesthetic agent.

This compound is a propofol analog that acts as a positive allosteric modulator of the GABA-A receptor. While its clinical development was halted, the study of this compound and its more potent analog, ciprofol (HSK3486), provides valuable insights for researchers in the field of anesthesiology and pharmacology. The available data on ciprofol suggests that this chemical class offers the potential for improved safety profiles, particularly regarding injection site pain and hemodynamic stability, as compared to propofol. Further research and publication of detailed preclinical data would be beneficial for a more complete understanding of the structure-activity relationships and therapeutic potential of 2,6-disubstituted alkylphenol anesthetics.

References

- 1. Comparison of ciprofol (HSK3486) versus propofol for the induction of deep sedation during gastroscopy and colonoscopy procedures: A multi‐centre, non‐inferiority, randomized, controlled phase 3 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A systematic review and meta-analysis comparing the efficacy and safety of ciprofol (HSK3486) versus propofol for anesthetic induction and non-ICU sedation [frontiersin.org]

An In-depth Technical Guide on the Nonclinical Safety and Toxicology of Nirmatrelvir (PF-07321332)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nirmatrelvir (B3392351) (PF-07321332) is an orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[1][2] As the active antiviral component of PAXLOVID™, co-administered with the pharmacokinetic enhancer ritonavir, it is a critical therapeutic for the treatment of COVID-19.[1][3] This technical guide provides a comprehensive overview of the nonclinical safety and toxicology profile of nirmatrelvir, summarizing key findings from a suite of in vivo and in vitro studies. The data presented herein supported the timely clinical development and emergency use authorization of this antiviral agent. Nonclinical safety assessments, including safety pharmacology, repeat-dose toxicity, genetic toxicity, and developmental and reproductive toxicity studies, have demonstrated a favorable safety profile for nirmatrelvir.[1][4]

Introduction

Nirmatrelvir is a potent and selective inhibitor of the SARS-CoV-2 3C-like protease (Mpro).[1] This viral enzyme plays a crucial role in the cleavage of polyproteins into functional non-structural proteins necessary for viral replication.[5] By targeting Mpro, nirmatrelvir disrupts this essential step in the viral life cycle.[6][7] The co-administration with a low dose of ritonavir, a strong CYP3A4 inhibitor, is essential to slow the metabolism of nirmatrelvir, thereby increasing its plasma concentrations and prolonging its therapeutic effect.[6][7][8] This guide focuses on the standalone nonclinical safety and toxicology data of nirmatrelvir, which formed the foundation for its clinical use.

Safety Pharmacology

Safety pharmacology studies were conducted to evaluate the potential effects of nirmatrelvir on major physiological systems, including the central nervous, cardiovascular, and respiratory systems. These studies were designed in accordance with ICH M3(R2) guidelines to inform the benefit-risk assessment prior to human administration.[1]

Central Nervous System (CNS) and Respiratory System

In a study conducted in male rats, oral administration of nirmatrelvir at a dose of 1,000 mg/kg resulted in transient increases in locomotor activity and respiratory rate.[1][3] However, these effects were not accompanied by any adverse behavioral changes in the functional observational battery.[1][3]

Cardiovascular System

A cardiovascular study in telemetered monkeys revealed transient increases in blood pressure and decreases in heart rate at the highest tested dose of 75 mg/kg administered twice daily.[1][3] Importantly, nirmatrelvir did not induce any prolongation of the QTc interval or cause arrhythmias, indicating a low risk of cardiac repolarization abnormalities.[1][3]

Repeat-Dose Toxicity

Repeat-dose toxicity studies of up to one month's duration were conducted in both rats and monkeys to assess the potential for cumulative toxicity.

Rat Studies

In repeat-dose studies in rats, nirmatrelvir was administered orally at doses up to 1,000 mg/kg daily for up to one month.[1][3] No adverse findings were reported at these doses.[1][3] A non-adverse, reversible finding of prolonged coagulation times was observed at doses of 60 mg/kg and higher, without any associated clinical or microscopic correlates.[1][3]

Monkey Studies

Monkeys received daily oral doses of nirmatrelvir up to 600 mg/kg for up to one month.[1][3] Similar to the rat studies, no adverse effects were observed.[1][3] Non-adverse, reversible increases in liver transaminases were noted at the 600 mg/kg dose, again without any clinical or microscopic correlates.[1][3]

Genetic Toxicology

A comprehensive battery of genetic toxicology studies was conducted to evaluate the mutagenic and clastogenic potential of nirmatrelvir. Preclinical studies have shown that nirmatrelvir does not have evidence of mutagenic DNA interactions.[6][7][9] The favorable genetic toxicity profile is consistent with the intended therapeutic target, a viral-specific protein not present in mammalian cells.[4]

Reproductive and Developmental Toxicity

Given the intended use in a broad patient population, including males and females of reproductive age, a thorough assessment of the effects of nirmatrelvir on fertility, and embryo-fetal development was conducted.[4]

Fertility and Early Embryonic Development

In a study in rats, nirmatrelvir was administered at doses up to 1,000 mg/kg/day. There were no observed effects on male and female fertility or early embryonic development.[4]

Embryo-Fetal Development

Embryo-fetal development studies were conducted in both rats and rabbits at doses up to 1,000 mg/kg/day.[4] No severe manifestations of developmental toxicity were observed in either species.[4] These findings, along with the favorable off-target selectivity and lack of genetic toxicity, suggest a low risk of clinically relevant reproductive and developmental effects.[4]

Metabolism and Pharmacokinetics

Preclinical studies have shown that nirmatrelvir has moderate plasma clearance in rats and monkeys.[10] The oral bioavailability was moderate in rats and low in monkeys, which was attributed to oxidative metabolism in the gastrointestinal tract in monkeys.[10] In vitro studies using human liver microsomes identified CYP3A4 as the primary enzyme responsible for the oxidative metabolism of nirmatrelvir.[10] This finding is the basis for its co-administration with ritonavir, a potent CYP3A4 inhibitor, to boost its systemic exposure.[10] Nirmatrelvir exhibited moderate plasma protein binding in rats, monkeys, and humans.[10]

Data Presentation

Table 1: Summary of Key Nonclinical Safety Studies of Nirmatrelvir

| Study Type | Species | Maximum Dose Tested | Key Findings |

| Safety Pharmacology | |||

| CNS & Respiratory | Rat | 1,000 mg/kg (p.o.) | Transient increases in locomotor activity and respiratory rate; no adverse behavioral effects.[1][3] |

| Cardiovascular | Monkey | 75 mg/kg (b.i.d., p.o.) | Transient increases in blood pressure and decreases in heart rate at the highest dose; no QTc prolongation or arrhythmias.[1][3] |

| Repeat-Dose Toxicity | |||

| 1-Month Study | Rat | 1,000 mg/kg/day (p.o.) | No adverse findings. Non-adverse, reversible prolonged coagulation times at ≥60 mg/kg.[1][3] |

| 1-Month Study | Monkey | 600 mg/kg/day (p.o.) | No adverse findings. Non-adverse, reversible increases in transaminases at 600 mg/kg.[1][3] |

| Reproductive & Developmental Toxicity | |||

| Fertility & Early Embryonic Development | Rat | 1,000 mg/kg/day | No effects on male or female fertility or early embryonic development.[4] |

| Embryo-Fetal Development | Rat, Rabbit | 1,000 mg/kg/day | No severe manifestations of developmental toxicity.[4] |

| Genetic Toxicology | |||

| Various Assays | In vitro / In vivo | N/A | No evidence of mutagenic DNA interactions.[6][7][9] |

Experimental Protocols

Repeat-Dose Toxicity Studies (General Protocol)

-

Species: Sprague-Dawley rats and Cynomolgus monkeys.

-

Administration: Oral gavage, once daily for up to 1 month.

-

Formulation: For the 2-week toxicity studies, nirmatrelvir was formulated as a 1:1 methyl tert-butyl ether (MTBE) solvate. For the 1-month studies, a 50% spray-dried dispersion (SDD) with hydroxypropylmethylcellulose (B13716658) acetate (B1210297) succinate (B1194679) (HPMCAS) was used.[1]

-

Control Groups: Vehicle control groups received either 2% Polysorbate 80 in 0.5% methylcellulose (B11928114) in purified water, vehicle spiked with MTBE, or HPMCAS in 1% Soluplus® and 0.5% methylcellulose in purified water.[1]

-

Parameters Monitored: Clinical signs, body weight, food consumption, ophthalmology, electrocardiography (monkeys), clinical pathology (hematology, coagulation, serum chemistry), and gross and microscopic pathology.

Cardiovascular Safety Pharmacology (Monkey)

-

Species: Telemetered Cynomolgus monkeys.

-

Administration: Oral gavage, twice daily.

-

Parameters Monitored: Continuous telemetry monitoring of heart rate, blood pressure, and electrocardiogram (ECG) parameters, including QT interval corrected for heart rate (QTc).

Reproductive and Developmental Toxicity Studies

-

Guidelines: Conducted in accordance with ICH guidelines.

-

Species: Sprague-Dawley rats and New Zealand White rabbits.

-

Administration: Oral gavage.

-

Fertility and Early Embryonic Development (Rat): Males were dosed before and during mating, and females were dosed before mating and until implantation. Endpoints included mating performance, fertility indices, and early embryonic development.

-

Embryo-Fetal Development (Rat and Rabbit): Dosing of pregnant females occurred during the period of organogenesis. Endpoints included maternal toxicity, and fetal viability, weight, and morphological abnormalities (external, visceral, and skeletal).

Visualizations

Caption: Overview of the nonclinical safety assessment workflow for nirmatrelvir.

Caption: Mechanism of action of nirmatrelvir in inhibiting SARS-CoV-2 replication.

Conclusion

The comprehensive nonclinical safety and toxicology program for nirmatrelvir (PF-07321332) has demonstrated a favorable safety profile. The studies, conducted in accordance with international regulatory guidelines, revealed no significant safety concerns that would preclude its clinical development and use. The observed findings in safety pharmacology and repeat-dose toxicity studies were non-adverse, transient, or reversible, and occurred at exposures significantly higher than those observed clinically. The lack of genetic, reproductive, or developmental toxicity further supports the safety of nirmatrelvir. This robust nonclinical data package was pivotal in the rapid development and authorization of PAXLOVID™ as a critical treatment for COVID-19.

References

- 1. Comprehensive Nonclinical Safety Assessment of Nirmatrelvir Supporting Timely Development of the SARS-COV-2 Antiviral Therapeutic, Paxlovid™ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive Nonclinical Safety Assessment of Nirmatrelvir Supporting Timely Development of the SARS-COV-2 Antiviral Therapeutic, Paxlovid™ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reproductive and developmental safety of nirmatrelvir (PF-07321332), an oral SARS-CoV-2 Mpro inhibitor in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Pfizer Shares In Vitro Efficacy of Novel COVID-19 Oral Treatment Against Omicron Variant | Pfizer [pfizer.com]

- 7. Pfizer Announces Additional Phase 2/3 Study Results Confirming Robust Efficacy of Novel COVID-19 Oral Antiviral Treatment Candidate in Reducing Risk of Hospitalization or Death | Pfizer [pfizer.com]

- 8. [Translated article] Safety profile of nirmatrelvir-ritonavir: Evidence of adverse events due to DDIs | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]

- 9. Pfizer Reports Additional Data on PAXLOVID™ Supporting Upcoming New Drug Application Submission to U.S. FDA - BioSpace [biospace.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: PF-0713 for Intravenous Anesthesia Research

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search for information on "PF-0713 for intravenous anesthesia research," it has been determined that there is no publicly available data corresponding to a Pfizer compound with this identifier for the specified therapeutic application.